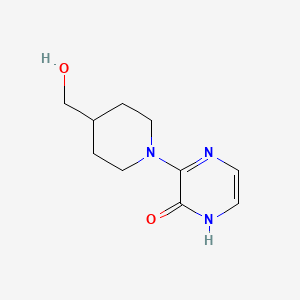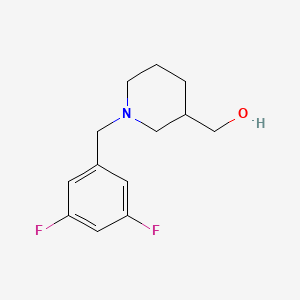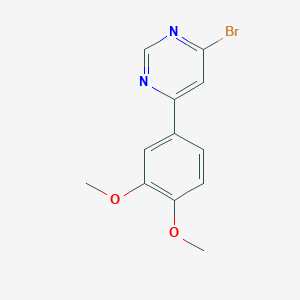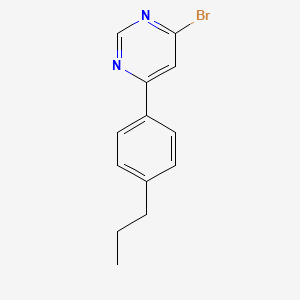 (2-クロロ-4-メチルフェニル)メチルアミン CAS No. 1602710-97-3"
>
(2-クロロ-4-メチルフェニル)メチルアミン CAS No. 1602710-97-3"
>
(2-クロロ-4-メチルフェニル)メチルアミン
説明
科学的研究の応用
抗菌活性
[(2-クロロ-4-メチルフェニル)メチル]アミンから誘導された化合物は、有望な抗菌活性を示しています。 それらは、グラム陽性菌とグラム陰性菌の両方に対して有効であることが示されています .
抗がん活性
これらの化合物は、抗がん活性も示しています。 特に、エストロゲン受容体陽性ヒト乳がん細胞株(MCF7)に対して効果的であることが判明しています .
抗増殖剤
[(2-クロロ-4-メチルフェニル)メチル]アミンの誘導体は、潜在的な抗増殖剤として研究されてきました。 これは、それらが細胞の増殖を阻害する可能性があることを意味し、特にがんの治療に役立ちます .
分子モデリング
これらの化合物の分子構造は、さまざまな物理化学的性質と分光分析データによって確認されています。 これは、それらを分子モデリング研究に役立ちます .
分析物の抽出
研究によると、これらの化合物は、分析物イオンの定量的な抽出に使用できます。 これは、化学分析で特に役立ちます .
鉛の定量
この抽出能力の具体的な用途の1つは、さまざまなサンプル中の鉛の定量です。 これは、環境モニタリングと公衆衛生において重要です .
将来の方向性
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially affect pathways involving carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
(2-Chloro-4-methylphenyl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure drug-like compounds. Additionally, (2-Chloro-4-methylphenyl)methylamine may also interact with other biomolecules involved in metabolic pathways, influencing their activity and function.
Cellular Effects
(2-Chloro-4-methylphenyl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain signaling pathways that regulate cell growth and differentiation . Furthermore, (2-Chloro-4-methylphenyl)methylamine can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are essential for cellular metabolism.
Molecular Mechanism
The molecular mechanism of (2-Chloro-4-methylphenyl)methylamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it may inhibit or activate certain enzymes, leading to changes in their catalytic activity . Additionally, (2-Chloro-4-methylphenyl)methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-methylphenyl)methylamine can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Chloro-4-methylphenyl)methylamine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (2-Chloro-4-methylphenyl)methylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
(2-Chloro-4-methylphenyl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall activity and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of (2-Chloro-4-methylphenyl)methylamine within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within different tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
(2-Chloro-4-methylphenyl)methylamine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
特性
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)13-7-10-5-4-9(3)6-11(10)12/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXBGFSHOOWPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1475540.png)
![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)



![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)
amine](/img/structure/B1475561.png)
amine](/img/structure/B1475562.png)
